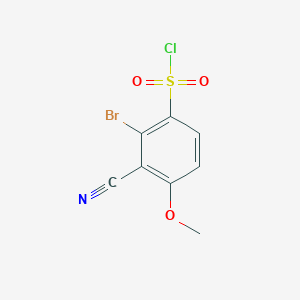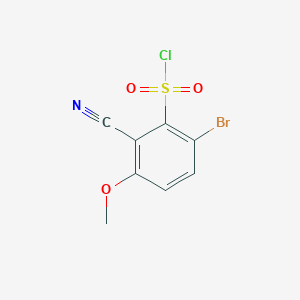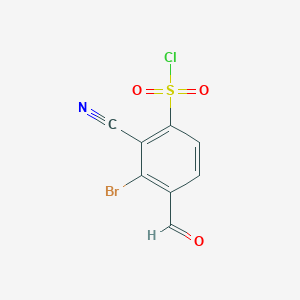
(2-Cyclopentyl-2-fluorethyl)(methyl)amin-Hydrochlorid
Übersicht
Beschreibung
2-Cyclopentyl-2-fluoroethyl)(methyl)amine hydrochloride (2-CPFEMHCl), is an organic compound belonging to the class of fluoroalkyl amines. It is a colorless solid that is soluble in water and organic solvents. 2-CPFEMHCl is primarily used in scientific research as a tool to study the physiological and biochemical effects of fluoroalkyl amines.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Tests
(2-Cyclopentyl-2-fluorethyl)(methyl)amin-Hydrochlorid: wird in pharmazeutischen Tests als hochwertiger Referenzstandard verwendet . Seine präzise chemische Struktur ermöglicht eine genaue Kalibrierung in analytischen Methoden wie Chromatographie und Massenspektrometrie, wodurch die Zuverlässigkeit pharmakokinetischer und toxikologischer Studien gewährleistet wird.
Chemische Biologie
In der chemischen Biologie kann diese Verbindung als Vorläufer für die Synthese von fluoreszierenden Sonden dienen . Diese Sonden sind unerlässlich für die Untersuchung biologischer Prozesse. Sie ermöglichen es Forschern, das Verhalten von Molekülen in Echtzeit innerhalb von Zellen zu verfolgen, was zum Verständnis zellulärer Mechanismen und zur Entdeckung neuer Medikamente beiträgt.
Wirkmechanismus
(2-Cyclopentyl-2-fluoroethyl)(methyl)amine hydrochloride acts as a potent agonist at G-protein coupled receptors, which are involved in many physiological and biochemical processes. It has been shown to activate the G-protein coupled receptor GPR55, which is involved in the modulation of pain, inflammation, and neurodegeneration. Additionally, it has been shown to activate the G-protein coupled receptor GPR119, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
(2-Cyclopentyl-2-fluoroethyl)(methyl)amine hydrochloride has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can modulate the activity of enzymes involved in glucose metabolism, lipid metabolism, and inflammation. Additionally, it has been found to reduce inflammation and pain, and to protect against neurodegeneration. In vivo studies have also shown that it can reduce obesity and improve glucose tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Cyclopentyl-2-fluoroethyl)(methyl)amine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize in a laboratory setting and is soluble in both water and organic solvents. Additionally, it has a wide range of physiological and biochemical effects, making it a useful tool for studying the effects of fluoroalkyl amines on biological systems. The main limitation of (2-Cyclopentyl-2-fluoroethyl)(methyl)amine hydrochloride is that it is not approved for use in humans, so its effects on humans are unknown.
Zukünftige Richtungen
There are several potential future directions for research on (2-Cyclopentyl-2-fluoroethyl)(methyl)amine hydrochloride. Further research is needed to understand the full range of its biochemical and physiological effects. Additionally, further research is needed to understand its effects on humans and to determine whether it is safe for use in humans. Other potential directions for research include exploring the potential therapeutic applications of (2-Cyclopentyl-2-fluoroethyl)(methyl)amine hydrochloride and investigating its interactions with other drugs.
Eigenschaften
IUPAC Name |
2-cyclopentyl-2-fluoro-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN.ClH/c1-10-6-8(9)7-4-2-3-5-7;/h7-8,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTJFVNHAAQFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1CCCC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484795.png)





![4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1484805.png)